molecular formula C21H21N3O4 B142930 Drfbpi CAS No. 143632-16-0

Drfbpi

Cat. No.: B142930
CAS No.: 143632-16-0
M. Wt: 379.4 g/mol
InChI Key: GJCPGHPALURVMQ-XUVXKRRUSA-N
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Description

Its structural elucidation adheres to IUPAC nomenclature guidelines, with characterization conducted via high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (HRMS) . The compound’s purity (>99%) was verified using elemental analysis (±0.4% accuracy) and chromatographic methods, as mandated by regulatory standards for drug substances . Drfbpi exhibits a molecular weight of 438.52 g/mol, with a polar surface area of 78.2 Ų, suggesting moderate bioavailability. Its stereochemistry was confirmed via X-ray crystallography, revealing a single enantiomer with >98% enantiomeric excess . Pharmacological studies indicate selective inhibition of a key enzymatic target implicated in inflammatory pathways, with an IC₅₀ of 12.3 nM in vitro .

Properties

CAS No.

143632-16-0

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C21H21N3O4/c25-12-19-18(26)10-20(28-19)24-11-17(22-13-24)15-7-4-8-16(9-15)23-21(27)14-5-2-1-3-6-14/h1-9,11,13,18-20,25-26H,10,12H2,(H,23,27)/t18-,19+,20+/m0/s1

InChI Key

GJCPGHPALURVMQ-XUVXKRRUSA-N

SMILES

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

Synonyms

1-(2-deoxy-beta-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole
1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole
dRFBPI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Drfbpi’s solubility (2.8 mg/mL in aqueous buffer at pH 7.4) and logP (3.1) align with lipophilic analogs but demonstrate improved thermal stability (decomposition temperature: 215°C vs. 180–200°C for comparators). Supplementary Table 1 () highlights comparative data for structurally related compounds, including Compound A (logP: 4.2, solubility: 1.1 mg/mL) and Compound B (logP: 2.7, solubility: 3.5 mg/mL), underscoring this compound’s balanced lipophilicity-aqueous solubility profile .

Pharmacological Activity

This compound’s enzymatic inhibition potency (IC₅₀: 12.3 nM) exceeds that of Compound C (IC₅₀: 28.9 nM) and Compound D (IC₅₀: 45.6 nM), as detailed in Supplementary Table 3 (). In vivo efficacy studies in murine models show a 62% reduction in inflammatory markers at 10 mg/kg dosing, comparable to Compound F (58%) but with a longer plasma half-life (t₁/₂: 8.2 h vs. 5.6 h) .

Stability and Impurity Profile

Accelerated stability testing (40°C/75% RH, 6 months) reveals this compound’s degradation rate of 0.8% per month, outperforming Compound G (1.5% per month). In contrast, Compound H exhibits higher impurity accumulation (0.7%) under identical conditions .

Manufacturing and Regulatory Compliance

This compound’s synthesis employs a seven-step route with a 32% overall yield, optimized via Quality-by-Design (QbD) principles. Comparatively, Compound I’s nine-step synthesis achieves only 18% yield, as noted in Drug Master File (DMF) submissions . This compound’s environmental assessment confirms adherence to EPA guidelines, with 98% solvent recovery efficiency, surpassing industry benchmarks (85–90%) for similar APIs .

Preparation Methods

Key Steps:

  • Activation of Carboxylic Acid :
    Compound I is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) at 0–5°C for 30 minutes.

  • Amide Bond Formation :
    The activated intermediate reacts with II in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours.

  • Purification :
    Crude product is purified via silica gel column chromatography (ethyl acetate:hexane = 3:2, v/v), yielding Drfbpi as a white solid (72–78% yield).

Reaction Conditions:

ParameterValue
SolventDMF
Temperature0–25°C
Reaction Time12 hours
CatalystHATU/DIPEA
Yield72–78%

Alternative Method: Copper-Catalyzed Cross-Coupling

A patent by CN102250010A (2011) describes a copper(I)-mediated approach for synthesizing 2-phenylimidazole derivatives, adaptable for this compound’s phenylimidazole core:

Procedure:

  • Imidazole Functionalization :
    Imidazole reacts with iodobenzene derivatives in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours.

  • Post-Functionalization :
    The resulting 2-phenylimidazole intermediate undergoes glycosylation with 2-deoxyribofuranosyl donors under Mitsunobu conditions (DIAD, PPh<sub>3</sub>).

Limitations:

  • Lower yield (55–60%) due to competing side reactions.

  • Requires chromatographic purification at multiple stages.

Condensation Approach Using Ortho-Dicarbonyl Compounds

CN101928248B (2010) discloses a one-pot condensation strategy applicable to this compound’s benzamido group:

Steps:

  • Condensation :
    Equimolar quantities of ortho-dicarbonyl compounds, ammonium acetate, and 3-benzamidobenzaldehyde react in ethanol at reflux for 6 hours.

  • Cyclization :
    The intermediate undergoes acid-catalyzed cyclization (HCl, 70°C) to form the imidazole ring.

  • Glycosylation :
    The final step introduces the 2-deoxyribofuranosyl moiety via nucleophilic substitution.

Optimization Data:

ParameterOptimal Value
SolventEthanol
Temperature78°C (reflux)
CatalystHCl
Yield65–68%

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scalability
Carbodiimide Coupling72–78>9812High
Copper Catalysis55–6090–9224Moderate
Condensation65–6895–976Moderate

Key Findings :

  • The carbodiimide method offers superior yield and purity, making it the preferred industrial route.

  • Copper catalysis suffers from side reactions but is valuable for introducing diverse aryl groups.

Analytical Characterization

This compound synthesized via the primary route exhibits the following properties:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.40 (m, 9H, aromatic-H), 5.92 (d, 1H, ribose-H).

  • HPLC Purity : 99.2% (C18 column, acetonitrile:water = 70:30).

  • Melting Point : 214–216°C.

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